![molecular formula C22H18N2O5S B492082 N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide CAS No. 701281-11-0](/img/structure/B492082.png)
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide
Overview
Description
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide, also known as QS11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. QS11 is a small molecule that has been shown to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects. In
Scientific Research Applications
Synthesis and Chemical Properties :
- Ricaurte Rodríguez et al. (2021) synthesized a novel derivative, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, by a Claisen–Smichdt-type condensation reaction. This research contributes to the understanding of the chemical synthesis and properties of similar compounds (Ricaurte Rodríguez, León, Quiroga, & Cifuentes, 2021).
Potential Antimalarial and Antiviral Applications :
- Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential use in COVID-19 treatments. They explored the chemical reactivity and synthesized derivatives, which were examined for antimalarial activity and characterized by their ADMET properties (Fahim & Ismael, 2021).
Applications in Synthetic Methods :
- Lin and Chuang (2015) developed a synthetic method to produce 3-substituted 2-quinolinones from α-substituted N-[(E)-stilben-2-yl]acetamides. Their method highlights the compatibility of various functional groups, including acetyl, with the reaction conditions (Lin & Chuang, 2015).
- Ho (1978) reported the use of 8-acyloxyquinolines, obtained by acylation of quinoline, for selective N-acetylation. This study is significant for understanding the broader chemical context and applications of acylation techniques (Ho, 1978).
Structural Aspects and Properties :
- Karmakar, Sarma, and Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives and their properties when interacting with various acids. They reported on the formation of gels and crystalline salts, providing insight into the physical properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Biological Activity and Anticancer Potential :
- Shyamsivappan et al. (2022) synthesized N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives and studied their anticancer activity. They focused on cell death induction in MCF-7 cells and G2/M phase cell cycle arrest, demonstrating the potential biological applications of these compounds (Shyamsivappan, Vivek, Suresh, Naveen, Adhigaman, Sundarasamy, Athimoolam, & Mohan, 2022).
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-13(25)21-14(2)29-19-10-9-17(12-18(19)21)24(15(3)26)30(27,28)20-8-4-6-16-7-5-11-23-22(16)20/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVMBYMUELVTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(8-quinolinylsulfonyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.